molecular formula C12H21NO3S B2394209 N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)cyclopropanecarboxamide CAS No. 874788-34-8

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)cyclopropanecarboxamide

Cat. No.: B2394209
CAS No.: 874788-34-8
M. Wt: 259.36
InChI Key: SNGQZMYBKGOBAI-UHFFFAOYSA-N
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Description

This compound features a cyclopropanecarboxamide core substituted with a 1,1-dioxothiolan-3-yl group and a branched 2-methylpropyl (isobutyl) moiety. The isobutyl substituent may influence lipophilicity and steric interactions.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3S/c1-9(2)7-13(12(14)10-3-4-10)11-5-6-17(15,16)8-11/h9-11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNGQZMYBKGOBAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(C1CCS(=O)(=O)C1)C(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51089902
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)cyclopropanecarboxamide typically involves multiple steps:

    Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction.

    Introduction of the Thiolane Ring: The thiolane ring can be synthesized through ring-closing reactions involving sulfur-containing precursors.

    Sulfone Formation: Oxidation of the thiolane ring to introduce the sulfone group.

    Amide Bond Formation: Coupling of the cyclopropane carboxylic acid with the amine group of the thiolane derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfone group can undergo further oxidation under strong oxidizing conditions.

    Reduction: The sulfone group can be reduced to a sulfide under reducing conditions.

    Substitution: The amide and sulfone groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Further oxidized sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Substituted amides or sulfone derivatives.

Scientific Research Applications

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)cyclopropanecarboxamide may have applications in:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

Compound Name Molecular Formula Substituents Key Functional Groups Source
Target Compound C₁₃H₂₂N₂O₃S 1,1-Dioxothiolan-3-yl, 2-methylpropyl Cyclopropane, sulfone Query
N-[(3S)-3-methyl-1,1-dioxothiolan-3-yl]cyclopropanecarboxamide C₉H₁₅NO₃S 3-Methyl-thiolan sulfone Cyclopropane, sulfone
1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide C₁₅H₁₇BrN₂O 3-Bromophenyl, diethyl Cyclopropene, bromoaryl
Tozasertib Lactate C₂₃H₂₈N₈OS·xC₃H₆O₃ Pyrimidinyl, cyclopropane, lactate salt Kinase inhibitor, sulfonamide
Enamine’s Pyrazolo-pyridine derivative C₂₂H₂₁N₅O₄S 1,1-Dioxothiolan-3-yl, pyrazolo-pyridine, methoxyphenyl Sulfone, conjugated enamide

Comparative Analysis

Cyclopropane Core
  • Target Compound vs. Tozasertib Lactate : Both contain cyclopropanecarboxamide, but Tozasertib incorporates a pyrimidinyl-sulfonamide group linked to antineoplastic activity (kinase inhibition) . The target compound’s thiolan sulfone may offer distinct solubility or binding advantages.
  • Target vs.
Sulfone Group
  • Target vs. Enamine’s Derivative : Both share the 1,1-dioxothiolan-3-yl group, which improves solubility and oxidative stability. However, Enamine’s compound adds a pyrazolo-pyridine core and methoxyphenyl enamide, suggesting divergent biological targets (e.g., kinase vs. protease inhibition) .
Substituent Effects
  • 2-Methylpropyl vs.
  • 3-Methyl-thiolan () vs. Unsubstituted Thiolan : The methyl group in ’s compound introduces chirality, which could influence enantioselective binding—a feature absent in the target compound .

Hypothesized Pharmacological Profiles

  • Target Compound : The sulfone and cyclopropane may synergize to improve CNS penetration or protease resistance, making it suitable for neurological or inflammatory diseases.
  • Tozasertib Lactate : Clinically validated as a kinase inhibitor, its cyclopropane likely stabilizes the bioactive conformation critical for ATP-binding pocket interactions .

Biological Activity

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)cyclopropanecarboxamide, with CAS number 874788-34-8, is a synthetic compound notable for its unique structural features, including a cyclopropane ring and a thiolane moiety. Its potential biological activities are of interest in medicinal chemistry and biochemistry.

Chemical Structure and Properties

The molecular formula for this compound is C12H21NO3SC_{12}H_{21}NO_3S, with a molecular weight of approximately 285.43 g/mol. The compound features several functional groups that may contribute to its biological activity:

Property Value
Molecular FormulaC₁₂H₂₁NO₃S
Molecular Weight285.43 g/mol
Structural FeaturesCyclopropane, Thiolane

Synthesis

The synthesis of this compound typically involves multiple organic reactions:

  • Formation of the Cyclopropane Ring : Achieved through cyclopropanation reactions.
  • Introduction of the Thiolane Ring : Synthesized via ring-closing reactions with sulfur-containing precursors.
  • Sulfone Formation : Oxidation of the thiolane to introduce the sulfone group.
  • Amide Bond Formation : Coupling of the cyclopropane carboxylic acid with the amine group from the thiolane derivative.

Case Studies and Research Findings

  • Protein-Ligand Interactions : The compound has been studied as a ligand for various proteins using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR). These studies aim to elucidate structural and functional aspects of protein-ligand interactions, which are crucial for drug design.
  • Potential Therapeutic Applications : Preliminary research indicates that compounds with similar structural features have shown promise in therapeutic contexts, particularly in targeting enzyme pathways related to disease processes.
  • In Vitro Assays : Various in vitro assays have been proposed to assess the binding affinity and biological effects of this compound on cell lines or isolated enzymes. These studies are essential for understanding how modifications to its structure can influence its biological efficacy.

Comparison with Similar Compounds

The unique combination of a cyclopropane ring and a thiolane structure distinguishes this compound from others in its class:

Compound Name Structural Features Unique Aspects
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)thiophene-2-carboxamideContains a thiophene ringKnown for strong antimicrobial activity
N,N-DimethylthiolaneSimilar thiolane structure without dioxo functionalityApplications in material science

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